molecular formula C8H6ClN3 B14255063 2-(4-chloro-1H-pyrazol-5-yl)pyridine CAS No. 166196-24-3

2-(4-chloro-1H-pyrazol-5-yl)pyridine

Cat. No.: B14255063
CAS No.: 166196-24-3
M. Wt: 179.60 g/mol
InChI Key: TVPLKNNYGORCFB-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-1H-pyrazole with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-chloro-1H-pyrazol-5-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitro-1H-pyrazol-1-yl)pyridine
  • 2-(4-methyl-1H-pyrazol-1-yl)pyridine
  • 2-(4-phenyl-1H-pyrazol-1-yl)pyridine

Uniqueness

2-(4-chloro-1H-pyrazol-5-yl)pyridine is unique due to the presence of the chlorine atom, which can be easily substituted to create a variety of derivatives. This makes it a versatile intermediate in organic synthesis and drug development .

Properties

CAS No.

166196-24-3

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

2-(4-chloro-1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C8H6ClN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12)

InChI Key

TVPLKNNYGORCFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)Cl

Origin of Product

United States

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